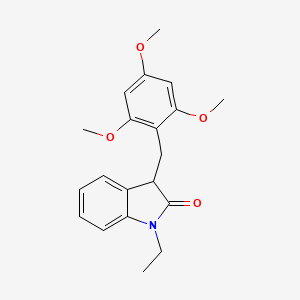
1-ethyl-3-(2,4,6-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ETHYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound featuring an indole core and a trimethoxyphenyl group
Méthodes De Préparation
The synthesis of 1-ETHYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with a trimethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Ethylation: The final step involves the ethylation of the indole nitrogen using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-ETHYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position, using reagents like halogens or nitro compounds.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Applications De Recherche Scientifique
1-ETHYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has diverse applications in scientific research:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent due to its ability to inhibit tubulin polymerization, similar to other trimethoxyphenyl-containing compounds.
Biological Studies: It is used in studies investigating the inhibition of enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR).
Material Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1-ETHYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets such as tubulin, where it binds to the colchicine binding site, inhibiting microtubule polymerization . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its biological effects.
Comparaison Avec Des Composés Similaires
1-ETHYL-3-[(2,4,6-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other trimethoxyphenyl-containing compounds such as:
Colchicine: A well-known tubulin inhibitor used in the treatment of gout and certain cancers.
Podophyllotoxin: Another tubulin inhibitor with applications in cancer therapy.
Combretastatin: A potent microtubule-targeting agent with significant anticancer activity.
These compounds share the trimethoxyphenyl group, which is crucial for their biological activity, but differ in their core structures and specific mechanisms of action.
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
1-ethyl-3-[(2,4,6-trimethoxyphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C20H23NO4/c1-5-21-17-9-7-6-8-14(17)15(20(21)22)12-16-18(24-3)10-13(23-2)11-19(16)25-4/h6-11,15H,5,12H2,1-4H3 |
Clé InChI |
IBNZFDSNHGWGDQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C(C1=O)CC3=C(C=C(C=C3OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B14987257.png)

![2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide](/img/structure/B14987280.png)
![2-(4-ethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B14987281.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B14987284.png)

![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14987295.png)
![N-(2-furylmethyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14987300.png)

![1-[3-(2,3-dimethylphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B14987312.png)
![2-((2-(4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-2-oxoethyl)thio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B14987314.png)
![2-(4-tert-butylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B14987319.png)


